4-Benzyloxy-3,5-dimethylbenzonitrile

Description

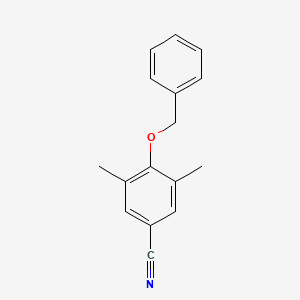

4-Benzyloxy-3,5-dimethylbenzonitrile is a substituted benzonitrile derivative characterized by a benzyloxy group at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The benzyloxy group enhances lipophilicity and serves as a protective moiety for phenolic hydroxyl groups during multi-step syntheses .

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3,5-dimethyl-4-phenylmethoxybenzonitrile |

InChI |

InChI=1S/C16H15NO/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-9H,11H2,1-2H3 |

InChI Key |

OEEZSLVPEVLXSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The benzyloxy group increases hydrophobicity compared to methoxy or hydroxy analogs, making it suitable for lipid-rich environments .

- Thermal Stability : Iodo and bromo derivatives exhibit higher melting points due to stronger halogen-based intermolecular forces .

- Reactivity : Bromo and iodo analogs are preferred for cross-coupling reactions (e.g., Suzuki), while hydroxy and methoxy variants are used in condensation or protection-deprotection strategies .

Pharmaceutical Intermediates

- 4-Hydroxy-3,5-dimethylbenzonitrile : A key precursor for apabetalone, a BET inhibitor, via Vilsmeier-Haack formylation and Pinner amidine synthesis (49% yield over 3 steps) .

- 4-Bromo-3,5-dimethylbenzonitrile : Used in antidiabetic tricyclic compounds through tetrazole formation and Suzuki coupling (e.g., Example 16 in Merck’s patent) .

- 4-Benzyloxy-3,5-dimethylbenzoic acid : Employed in anticancer drug synthesis via Grignard or benzylation reactions .

Charge Transfer Studies

- 4-Dimethylamino-3,5-dimethylbenzonitrile (TMABN): Exhibits twisted intramolecular charge transfer (TICT) states, with solvent-dependent hydrogen bonding interactions critical for photophysical behavior .

- 4-Methoxy-3,5-dimethylbenzonitrile : Similar to TMABN but with reduced electron-donating effects, altering excited-state dynamics .

Reactivity and Functionalization

- Hydroxy to Benzyloxy Conversion : The benzyloxy group can be introduced via benzylation of 4-hydroxy-3,5-dimethylbenzonitrile, a common protective strategy to prevent oxidation during synthesis .

- Halogenation : Bromo and iodo derivatives are synthesized through electrophilic substitution or metal-catalyzed reactions, enabling further functionalization (e.g., cross-coupling) .

- Nitrile Utilization: The cyano group participates in cycloaddition (e.g., tetrazole formation) or hydrolysis to amides/carboxylic acids, expanding structural diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.